5-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one
Overview
Description
5-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one is a useful research compound. Its molecular formula is C24H20N4O5S and its molecular weight is 476.5 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
The compound has shown potent growth inhibition properties with IC50 values generally below 5 μM against human cancer cell lines . The compound interacts with various enzymes, proteins, and other biomolecules, leading to changes in cellular function .
Cellular Effects
5-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one has shown to induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
It has been observed that the compound has potent growth inhibition properties against human cancer cell lines .
Metabolic Pathways
It is known that the compound interacts with various enzymes and cofactors .
Transport and Distribution
It is known that the compound interacts with various transporters or binding proteins .
Subcellular Localization
It is known that the compound interacts with various compartments or organelles .
Properties
IUPAC Name |
5-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-2-morpholin-4-yl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O5S/c29-17(16-6-7-18-19(12-16)33-14-32-18)13-28-23(30)21-22(20(26-28)15-4-2-1-3-5-15)34-24(25-21)27-8-10-31-11-9-27/h1-7,12H,8-11,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWAXNUIMPUHCJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C(=NN(C3=O)CC(=O)C4=CC5=C(C=C4)OCO5)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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